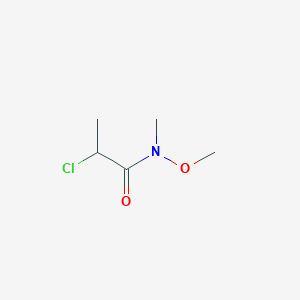
2-chloro-N-methoxy-N-methylpropanamide
Descripción general
Descripción
2-Chloro-N-methoxy-N-methylpropanamide is an organic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol. It is a chlorinated amide derivative, known for its utility in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-chloropropanoic acid with N-methoxymethanamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of 2-chloro-N-methoxy-N-methylpropanamide may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as desired yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkoxy or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles, such as alkoxides or amines, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkoxy or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-methoxy-N-methylpropanamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
2-Chloro-N-methoxy-N-methylpropanamide is similar to other chlorinated amides, such as 2-chloro-N-methylpropanamide and N-methoxy-N-methylpropanamide. its unique chloro substituent provides distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom enhances its reactivity in substitution reactions and allows for the formation of diverse derivatives.
Comparación Con Compuestos Similares
2-Chloro-N-methylpropanamide
N-methoxy-N-methylpropanamide
2-chloro-N- [ (6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide
Propiedades
IUPAC Name |
2-chloro-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(8)7(2)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRVYOYDVHKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


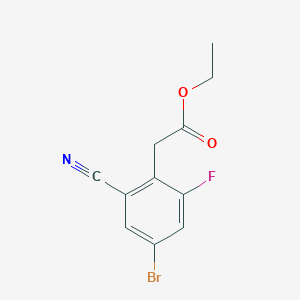
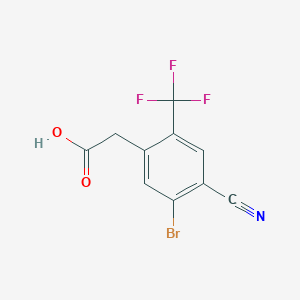



![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)
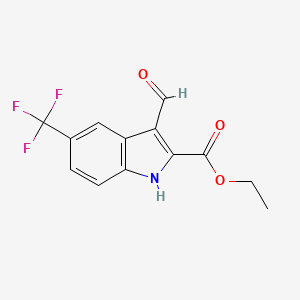
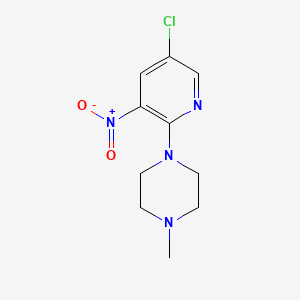

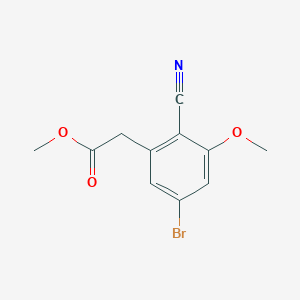

![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)
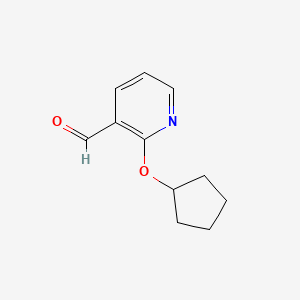
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)
